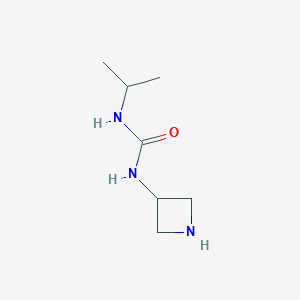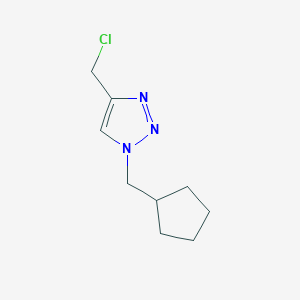
4-(chloromethyl)-1-(cyclopentylmethyl)-1H-1,2,3-triazole
Descripción general
Descripción
4-(Chloromethyl)-1-(cyclopentylmethyl)-1H-1,2,3-triazole, also known as CMT-CPT, is an organic compound belonging to the triazole family. It is a heterocyclic compound with a five-membered ring and three nitrogen atoms. CMT-CPT has been widely studied due to its potential applications in medicinal chemistry, biochemistry, and pharmaceutical research.
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
The synthesis of chloromethyl-1,2,3-triazole derivatives is a key area of interest due to their potential applications in medicinal chemistry and materials science. For example, the alkylating nucleosides study shows that 1,3-dipolar cycloaddition reactions yield chloromethyl-1,2,3-triazoles. These derivatives exhibit significant cytostatic activity, demonstrating their potential in cancer research by inhibiting the growth of HeLa cells and increasing the lifespan of mice bearing tumors (F. G. de las Heras, R. Alonso, G. Alonso, 1979).
Antibacterial and Biological Activities
Research on novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines derived from 1,2,4-triazoles, including chloromethyl-1,2,4-triazole derivatives, has shown promising antibacterial, antifungal, and anti-inflammatory activities. These studies indicate the potential of 1,2,4-triazole derivatives in developing new therapeutic agents (Ahmed A. M. El-Reedy, N. Soliman, 2020).
Material Science Applications
The study on one-pot synthesis and fluorescent behavior of triazole regioisomers, including those derived from chloromethyl-1,2,3-triazole, has explored their applications in material sciences. These compounds exhibit fluorescent behavior, making them potential candidates for use in optical materials and sensors (V. Kamalraj, S. Senthil, P. Kannan, 2008).
Propiedades
IUPAC Name |
4-(chloromethyl)-1-(cyclopentylmethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3/c10-5-9-7-13(12-11-9)6-8-3-1-2-4-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSBHEHRJJOFSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



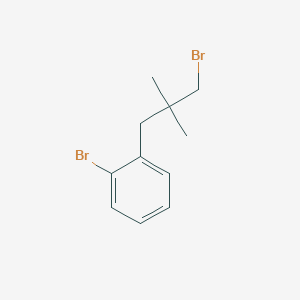
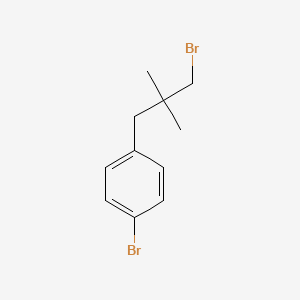
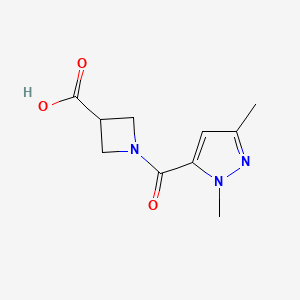
![N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B1467269.png)

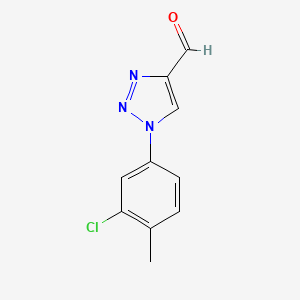
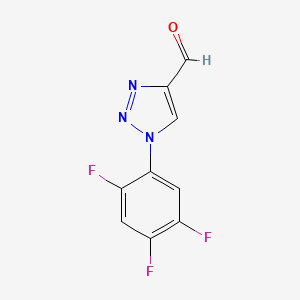
![1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467276.png)

![1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467279.png)
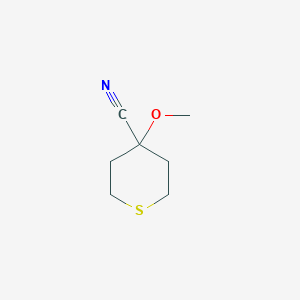
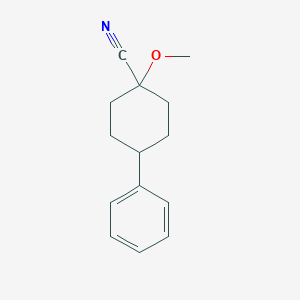
![6-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B1467285.png)
